N-Desethylvardenafil

説明

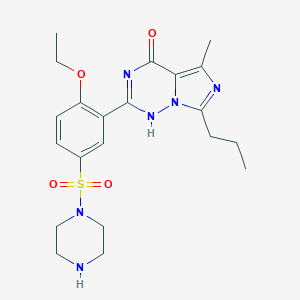

Structure

3D Structure

特性

IUPAC Name |

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475917 | |

| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448184-46-1 | |

| Record name | N-Desethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desethylvardenafil: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1][2] Formed through N-dealkylation of the piperazine moiety of Vardenafil, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, N-Desethylvardenafil itself exhibits inhibitory activity against PDE5 and contributes to the overall pharmacological effect of its parent compound.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of N-Desethylvardenafil, intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

N-Desethylvardenafil, with the IUPAC name 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][4][5][6]triazin-4(1H)-one, possesses a complex heterocyclic structure.[7] Its chemical formula is C₂₁H₂₈N₆O₄S.[7]

Physicochemical Data

A summary of the key physicochemical properties of N-Desethylvardenafil is presented in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][4][5][6]triazin-4(1H)-one | [7] |

| CAS Number | 448184-46-1 | [7] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [7] |

| Molecular Weight | 460.55 g/mol | [6] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 101-103°C | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol.[8] Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and Ethanol:PBS (pH 7.2) (1:4) (0.2 mg/mL).[9] | [8][9] |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Exact Mass | 460.18927457 Da | [4] |

| Topological Polar Surface Area | 126 Ų | [4] |

Pharmacological Properties

Mechanism of Action: PDE5 Inhibition

Similar to its parent compound, N-Desethylvardenafil exerts its pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum and pulmonary vasculature.[10] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10] The inhibition of PDE5 by N-Desethylvardenafil leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5] In the corpus cavernosum, this vasodilation increases blood flow, leading to penile erection upon sexual stimulation.

Caption: PDE5 Inhibition Signaling Pathway.

Potency and Selectivity

N-Desethylvardenafil is a potent inhibitor of PDE5, although its in vitro inhibitory potency is approximately 28% that of the parent compound, Vardenafil.[2] Vardenafil has a reported IC50 for PDE5 of approximately 0.7 nM.[1] Based on this, the estimated IC50 for N-Desethylvardenafil would be in the low nanomolar range, approximately 2.5 nM. The selectivity profile of N-Desethylvardenafil for PDE5 over other phosphodiesterase isoforms is similar to that of Vardenafil.[2]

Metabolism

N-Desethylvardenafil is the primary circulating metabolite of Vardenafil.[2] The metabolic conversion occurs via N-dealkylation of the ethyl group from the piperazine ring, a reaction catalyzed predominantly by the cytochrome P450 isoform CYP3A4, with some contribution from CYP3A5.[2][3]

Caption: Metabolic Conversion of Vardenafil.

Experimental Protocols

Synthesis

A generalized laboratory-scale synthesis can be conceptualized as follows:

-

Chlorosulfonation: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][4][5][6]triazin-4-one is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, in an appropriate solvent like thionyl chloride, under controlled temperature conditions (e.g., 0-10°C) to form the corresponding sulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then reacted with an excess of piperazine in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude N-Desethylvardenafil is then purified using techniques such as column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification and purity assessment of N-Desethylvardenafil. A general protocol would involve:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 247 nm.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural elucidation and confirmation of N-Desethylvardenafil.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C spectra are acquired. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Caption: General Experimental Workflow.

Conclusion

N-Desethylvardenafil, as the primary active metabolite of Vardenafil, plays a significant role in the overall therapeutic effect of the parent drug. Its potent inhibition of PDE5, coupled with a well-defined chemical structure and physicochemical properties, makes it an important molecule of study for researchers in drug metabolism, pharmacology, and medicinal chemistry. This technical guide provides a foundational understanding of N-Desethylvardenafil, offering valuable data and conceptual protocols to aid in further research and development endeavors.

References

- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Synthesis of N-Desethylvardenafil: A Technical Guide for Reference Standard Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is a primary metabolite and a known impurity in the bulk synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As a reference standard, N-Desethylvardenafil is crucial for the accurate identification, quantification, and control of impurities in Vardenafil drug substances and products, ensuring their quality, safety, and efficacy. This technical guide provides a comprehensive overview of a feasible synthesis route for N-Desethylvardenafil, intended to support researchers and professionals in the pharmaceutical industry.

Synthesis Pathway Overview

The most direct and logical synthetic approach to N-Desethylvardenafil mirrors the final step of the Vardenafil synthesis, with a key modification in the choice of the amine reactant. The general strategy involves the preparation of a key intermediate, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, followed by its sulfonation and subsequent condensation with piperazine.

Caption: Synthetic pathway for N-Desethylvardenafil.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of N-Desethylvardenafil.

Step 1: Sulfonation of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one

The initial step involves the sulfonation of the imidazotriazinone core to introduce the sulfonyl chloride group, which is a critical reactive site for the subsequent amidation.

Methodology:

-

In a clean, dry reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), charge 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.

-

Slowly add an excess of chlorosulfonic acid at a controlled temperature, typically between 0-5 °C, to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for a specified period (e.g., 2-4 hours) to ensure complete conversion.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice and water.

-

The precipitated solid, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Amidation with Piperazine to Yield N-Desethylvardenafil

The final step is the coupling of the sulfonyl chloride intermediate with piperazine. The use of piperazine instead of N-ethylpiperazine is the defining step that leads to the formation of N-Desethylvardenafil.[3]

Methodology:

-

Dissolve the dried sulfonyl chloride intermediate in a suitable aprotic solvent, such as dichloromethane or acetonitrile, in a reaction vessel.

-

In a separate vessel, prepare a solution of piperazine, using a slight excess to ensure complete reaction of the sulfonyl chloride.

-

Slowly add the piperazine solution to the solution of the sulfonyl chloride intermediate at a controlled temperature, typically room temperature.

-

Stir the reaction mixture for a sufficient duration (e.g., 4-8 hours) until the reaction is complete, as monitored by TLC or HPLC.

-

After completion, the reaction mixture is typically washed with water to remove any excess piperazine and inorganic salts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-Desethylvardenafil.

-

The crude product is then purified by a suitable technique, such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel to obtain the N-Desethylvardenafil reference standard of high purity.

Data Presentation

The following table summarizes the key chemical and physical properties of N-Desethylvardenafil.

| Parameter | Value | Reference |

| Chemical Name | 2-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one | [4][5] |

| CAS Number | 448184-46-1 | [4][5] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [4][6] |

| Molecular Weight | 460.55 g/mol | [6][7] |

| Appearance | Solid | - |

| Purity | ≥95% (typical for reference standards) | [7] |

Experimental Workflow Visualization

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Caption: Overall workflow for N-Desethylvardenafil synthesis.

Conclusion

This technical guide outlines a robust and reproducible synthesis route for the preparation of N-Desethylvardenafil reference standard. By following the detailed experimental protocols and utilizing the provided data, researchers and drug development professionals can effectively produce this critical compound for analytical and quality control purposes in the pharmaceutical industry. The synthesis is based on established chemical principles and is adaptable for laboratory-scale production. The purity of the final product should be rigorously assessed by appropriate analytical techniques to ensure its suitability as a reference standard.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-Desethylvardenafil | C21H28N6O4S | CID 135565210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

N-Desethylvardenafil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction. Formed through the metabolic action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, N-Desethylvardenafil itself exhibits inhibitory activity against PDE5 and contributes to the overall pharmacological effect of its parent compound. This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and relevant biological pathways associated with N-Desethylvardenafil.

Core Data Summary

A compilation of the fundamental physicochemical and pharmacokinetic properties of N-Desethylvardenafil is presented below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 448184-46-1 | [1][2][3] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [1][2][3] |

| Molecular Weight | 460.55 g/mol | [3] |

| Appearance | White to Off-White Solid | |

| Elimination Half-Life (t½) | Approximately 4-5 hours |

Experimental Protocols

Detailed methodologies for the analysis and study of N-Desethylvardenafil are crucial for researchers in this field. Below are key experimental protocols.

Quantification of N-Desethylvardenafil in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific determination of N-Desethylvardenafil concentrations in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.25 mL of human plasma, add an internal standard (e.g., sildenafil).

-

Perform liquid-liquid extraction using 1 mL of ethyl acetate.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

-

Column: Luna C18 (50 mm x 2.0 mm, 3 µm) or equivalent.

-

Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Total Run Time: 2 minutes.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Mass Transitions:

-

Vardenafil: m/z 489.1 → 151.2

-

N-Desethylvardenafil: m/z 460.9 → 151.2

-

Sildenafil (Internal Standard): m/z 475.3 → 100.1

-

4. Calibration and Quantification:

-

The method is linear over a concentration range of 0.5-200 ng/mL.

-

The lower limit of quantification (LLOQ) is 0.5 ng/mL for N-Desethylvardenafil.

In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

This fluorescence-based assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the PDE5 enzyme.

1. Principle: The assay quantifies the amount of 5'-GMP produced from the hydrolysis of a fluorescently labeled cGMP analog by the PDE5 enzyme. The presence of a competitive inhibitor, such as N-Desethylvardenafil, will decrease the rate of hydrolysis, leading to a reduction in the fluorescent signal.

2. Materials and Reagents:

-

Recombinant human PDE5A1 enzyme.

-

Fluorescein-labeled cGMP (FAM-cGMP) substrate.

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Test compound (N-Desethylvardenafil) dissolved in DMSO.

-

96-well microplates (black, flat-bottom).

-

Fluorescence plate reader.

3. Procedure:

-

Compound Preparation: Prepare serial dilutions of N-Desethylvardenafil in DMSO.

-

Assay Reaction Setup: In a 96-well plate, add the Assay Buffer, test compound dilutions (ensuring the final DMSO concentration is ≤1%), and the pre-diluted recombinant PDE5A1 enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Detection: Measure the fluorescence signal using a plate reader. The specific detection method will depend on the assay format (e.g., fluorescence polarization or fluorescence intensity).

4. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without any inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Signaling Pathways and Workflows

The pharmacological effect of N-Desethylvardenafil, like its parent compound Vardenafil, is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

Vardenafil Metabolism Workflow

The metabolic conversion of Vardenafil to its active metabolite, N-Desethylvardenafil, is a critical step in its overall pharmacological profile.

Metabolic conversion of Vardenafil.

NO/cGMP Signaling Pathway and PDE5 Inhibition

N-Desethylvardenafil exerts its effect by inhibiting PDE5, thereby enhancing the downstream effects of the NO/cGMP pathway.

Mechanism of PDE5 inhibition.

Conclusion

N-Desethylvardenafil is a pharmacologically active metabolite that plays a significant role in the therapeutic effects of Vardenafil. A thorough understanding of its properties, analytical methods, and mechanism of action is essential for researchers and professionals involved in the development and study of PDE5 inhibitors. The information and protocols provided in this guide serve as a valuable resource for advancing research in this area.

References

Pharmacological Profile of N-Desethylvardenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil, also known as M1, is the major and pharmacologically active metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of N-Desethylvardenafil, synthesizing available data on its mechanism of action, in vitro potency and selectivity, pharmacokinetic properties, and relevant experimental methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical and Physicochemical Properties

N-Desethylvardenafil is formed via N-de-ethylation of the piperazine moiety of vardenafil, a metabolic conversion primarily mediated by cytochrome P450 (CYP) isoforms 3A4 and 3A5.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1][5][6]triazin-4-one | [6] |

| CAS Number | 448184-46-1 | [3][4] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [3][4] |

| Molecular Weight | 460.6 g/mol | [6] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. | [4] |

| pKa | No experimentally determined data available. Predicted using computational models. | |

| logP | No experimentally determined data available. Predicted using computational models. |

Pharmacology

Mechanism of Action

Similar to its parent compound, N-Desethylvardenafil is a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis. Inhibition of PDE5 by N-Desethylvardenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1]

In Vitro Potency and Selectivity

N-Desethylvardenafil exhibits significant inhibitory activity against PDE5, although it is less potent than its parent compound, vardenafil. Its in vitro potency for PDE5 is reported to be approximately 28% of that of vardenafil, which corresponds to being about four times less potent.[1][2] The phosphodiesterase selectivity profile of N-Desethylvardenafil is noted to be similar to that of vardenafil.[1] The following table provides the known IC50 value for vardenafil against various PDE isoforms and the inferred IC50 values for N-Desethylvardenafil based on the reported relative potency.

| PDE Isoform | Vardenafil IC₅₀ (nM) | N-Desethylvardenafil IC₅₀ (nM) (Inferred) | Selectivity Ratio (Inferred vs. PDE5) | Reference(s) |

| PDE5 | 0.7 | ~2.5 | 1 | [1] |

| PDE1 | 180 | ~643 | ~257 | [1] |

| PDE2 | >1000 | >3571 | >1428 | [1] |

| PDE3 | >1000 | >3571 | >1428 | [1] |

| PDE4 | >1000 | >3571 | >1428 | [1] |

| PDE6 | 11 | ~39 | ~16 | [1] |

| PDE11 | ~9300 | ~33214 | ~13286 | [7][8] |

Note: Inferred IC₅₀ values for N-Desethylvardenafil are calculated assuming a 3.57-fold lower potency (1/0.28) compared to vardenafil. These are estimations and may not reflect experimentally determined values.

Off-Target Profile

There is no publicly available data from comprehensive off-target binding screens (e.g., receptor panels) for N-Desethylvardenafil. Such studies are typically conducted during drug development to assess potential side effects, but the results for metabolites are often not published.

Pharmacokinetics

N-Desethylvardenafil is the major circulating metabolite of vardenafil, with plasma concentrations reaching approximately 26% of the parent compound.[1] Both vardenafil and N-Desethylvardenafil have a similar elimination half-life of about 4-5 hours.[2]

| Parameter | Vardenafil | N-Desethylvardenafil |

| Tₘₐₓ (hr) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 4.0) |

| Cₘₐₓ (µg/L) | 18.02 ± 5.37 | 4.38 ± 1.25 |

| AUC (µg·h/L) | 67.43 ± 20.33 | 21.05 ± 6.01 |

| t₁/₂ (hr) | 4.4 ± 0.9 | 4.2 ± 0.8 |

Data from a single-dose study in healthy Korean volunteers. Values are presented as mean ± SD or median (range).

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against PDE5, based on a fluorescence polarization (FP) assay.

PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Desethylvardenafil against purified human recombinant PDE5A1.

Principle: This homogeneous assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM) by PDE5. When the cyclic bond is hydrolyzed, the resulting GMP-FAM binds to a larger binding agent, causing a decrease in its rotational speed and thus an increase in fluorescence polarization. An inhibitor will prevent this conversion, resulting in a low polarization signal.

Materials and Reagents:

-

Purified recombinant human PDE5A1

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

N-Desethylvardenafil (test compound)

-

Vardenafil or Sildenafil (positive control inhibitor)

-

DMSO (for compound dilution)

-

96-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a stock solution of N-Desethylvardenafil in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in PDE Assay Buffer to the desired final concentrations.

-

Assay Plate Setup: Add the diluted test compound, positive control, and a vehicle control (DMSO in assay buffer) to the appropriate wells of the 96-well plate.

-

Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add the FAM-Cyclic-3',5'-GMP substrate solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Reaction Termination: Add the Binding Agent to all wells to stop the reaction and allow for the binding of the hydrolyzed substrate.

-

Final Incubation: Incubate for 30 minutes at room temperature to allow the binding to stabilize.

-

Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible microplate reader.

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of N-Desethylvardenafil using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

-

Plot the % Inhibition against the logarithm of the N-Desethylvardenafil concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Conclusion

N-Desethylvardenafil is the principal active metabolite of vardenafil, contributing to the overall pharmacological effect of the parent drug. It is a potent inhibitor of PDE5, albeit with a lower potency than vardenafil itself. Its pharmacokinetic profile is characterized by a half-life similar to vardenafil, indicating a sustained presence in circulation. While its PDE selectivity profile is understood to be similar to vardenafil, a lack of publicly available, direct experimental data on its activity against other PDE isoforms and off-target proteins warrants further investigation for a complete characterization. The methodologies outlined in this guide provide a framework for the continued study of this and other related compounds.

References

- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Desethylvardenafil | C21H28N6O4S | CID 135565210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Transformation of Vardenafil to N-Desethylvardenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, to its primary active metabolite, N-desethylvardenafil. The document details the key cytochrome P450 enzymes involved, presents quantitative kinetic data, and outlines the experimental protocols for studying this metabolic conversion.

Introduction

Vardenafil is primarily metabolized in the liver, with the N-deethylation at the piperazine moiety being the principal metabolic pathway. This reaction yields N-desethylvardenafil (M1), which is also pharmacologically active, though to a lesser extent than the parent compound.[1][2] Understanding the in vitro kinetics of this transformation is crucial for predicting in vivo pharmacokinetics, assessing potential drug-drug interactions, and understanding interindividual variability in patient response.

The Metabolic Pathway of Vardenafil to N-Desethylvardenafil

The conversion of vardenafil to N-desethylvardenafil is an oxidative reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3][4][5]

Key Enzymes in Vardenafil Metabolism

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified the following isoforms as being involved in the N-deethylation of vardenafil:

-

CYP3A4: This is the principal enzyme responsible for the metabolism of vardenafil.[3][4][5] Its high abundance in the human liver makes it a major determinant of vardenafil clearance.

-

CYP3A5: This isoform also significantly contributes to vardenafil metabolism.[6][7] The catalytic efficiency of recombinant CYP3A5 for vardenafil N-deethylation has been reported to be approximately 3.2-fold higher than that of recombinant CYP3A4.[6][7] Genetic polymorphisms in the CYP3A5 gene can lead to interindividual differences in vardenafil disposition.[6][8]

-

CYP2C9: This enzyme plays a minor role in the metabolism of vardenafil.[4]

Quantitative Metabolic Data

The following table summarizes the kinetic parameters for the formation of N-desethylvardenafil from vardenafil in in vitro systems.

| Enzyme System | Enzyme | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint = Vmax/Km) | Reference |

| Recombinant CYP | rCYP3A4 | Not explicitly stated | Not explicitly stated | Lower than rCYP3A5 | [6][7] |

| Recombinant CYP | rCYP3A5 | Not explicitly stated | Not explicitly stated | ~3.2-fold higher than rCYP3A4 | [6][7] |

Note: Specific Km and Vmax values were not available in the reviewed literature, but the relative catalytic efficiencies were reported.

Experimental Protocols

The following sections detail generalized protocols for studying the in vitro metabolism of vardenafil.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to determine the rate of N-desethylvardenafil formation in a pooled HLM system.

Materials:

-

Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)[9][10]

-

Vardenafil

-

N-desethylvardenafil (for analytical standard)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other quenching solvent)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a stock solution of vardenafil in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, <0.2%).[11]

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and vardenafil at various concentrations to determine kinetic parameters. Pre-incubate the mixture at 37°C.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Termination: Immediately stop the reaction by adding the aliquot to a tube containing a quenching solvent (e.g., ice-cold acetonitrile). This will precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Vortex the quenched samples and then centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of N-desethylvardenafil.

In Vitro Metabolism using Recombinant CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for vardenafil metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP3A5, rCYP2C9) expressed in a suitable system (e.g., insect cells).[9][12]

-

Cytochrome P450 reductase

-

Liposomes

-

Other materials as listed in the HLM protocol.

Procedure:

-

Incubation Setup: The procedure is similar to the HLM protocol, but instead of HLMs, individual recombinant CYP enzymes are used.

-

Reaction Components: Each incubation will contain a specific recombinant CYP isoform, cytochrome P450 reductase, liposomes, buffer, vardenafil, and the NADPH regenerating system.

-

Data Analysis: The rate of N-desethylvardenafil formation is measured for each CYP isoform to determine the relative contribution of each enzyme to vardenafil metabolism.

Analytical Method: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the sensitive and specific quantification of vardenafil and N-desethylvardenafil.

Typical Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Bonus-RP C18, 250x4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[13][14][15]

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.[13][14]

-

Column Temperature: Maintained at a constant temperature (e.g., 35-40°C).[15][16]

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for both vardenafil, N-desethylvardenafil, and the internal standard.

Conclusion

The in vitro metabolism of vardenafil to N-desethylvardenafil is primarily mediated by CYP3A4 and CYP3A5. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics of this metabolic pathway, identify the contributing enzymes, and assess potential drug-drug interactions. A thorough understanding of these in vitro processes is fundamental to the successful development and clinical application of vardenafil.

References

- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vardenafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The contributions of cytochrome P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors (PDE5Is) sildenafil, udenafil, and vardenafil | Semantic Scholar [semanticscholar.org]

- 8. ClinPGx [clinpgx.org]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaron.com [pharmaron.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Initial Characterization of N-Desethylvardenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil has been identified as the principal and most pharmacologically active metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[1][2] The discovery and characterization of this metabolite are crucial for a comprehensive understanding of vardenafil's overall clinical efficacy, safety profile, and pharmacokinetic behavior. This technical guide provides a detailed overview of the initial characterization of N-Desethylvardenafil, including its pharmacological activity, pharmacokinetic profile, and the analytical methodologies employed for its quantification.

Pharmacological Characterization

Primary Pharmacological Activity: PDE5 Inhibition

N-Desethylvardenafil, also referred to as M1, exerts its pharmacological effect through the inhibition of phosphodiesterase type 5 (PDE5), the same mechanism of action as its parent compound, vardenafil.[1][2]

In Vitro Potency:

Initial characterization of N-Desethylvardenafil's inhibitory activity against PDE5 revealed it to be a potent inhibitor, albeit less so than vardenafil. Clinical pharmacology reviews by the U.S. Food and Drug Administration (FDA) indicate that N-Desethylvardenafil has an in vitro inhibitory potency for PDE5 that is approximately 28% of that of vardenafil.[3] Another source describes it as being about four times less potent than the parent compound.[4] Despite this reduced potency, it is considered the most active of vardenafil's metabolites.[1][2] N-Desethylvardenafil is estimated to contribute approximately 7% to the total pharmacological activity of vardenafil following oral administration.[3][4]

While a specific IC50 value for N-Desethylvardenafil is not consistently reported in the public domain, an analog, N-Desethyl-N-methyl vardenafil, has been shown to inhibit PDE5 with an IC50 of 0.14 μM.[5]

Table 1: Comparative In Vitro PDE5 Inhibitory Potency

| Compound | Relative Potency vs. Vardenafil | Reference(s) |

| N-Desethylvardenafil (M1) | ~28% (four-fold less potent) | [3][4] |

| Vardenafil | 100% | - |

Signaling Pathway

N-Desethylvardenafil, as a PDE5 inhibitor, modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, it prevents the degradation of cGMP, leading to its accumulation in the corpus cavernosum. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to the relaxation of smooth muscle and vasodilation, facilitating penile erection in the presence of sexual stimulation.

Caption: N-Desethylvardenafil's mechanism of action in the NO/cGMP pathway.

Metabolism and Pharmacokinetics

Formation

N-Desethylvardenafil is the product of the N-deethylation of vardenafil's piperazine ring. This metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[6]

Pharmacokinetic Profile

Following oral administration of vardenafil, N-Desethylvardenafil is the major circulating metabolite.[2] A pharmacokinetic study in healthy Korean male volunteers provided the following key parameters for N-Desethylvardenafil after a single oral dose of 20 mg vardenafil.

Table 2: Pharmacokinetic Parameters of N-Desethylvardenafil in Healthy Male Volunteers

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 5.4 ± 1.8 | ng/mL |

| Tmax | 1.1 ± 0.5 | h |

| AUCt | 25.1 ± 7.9 | ng·h/mL |

| t1/2 | 4.2 ± 0.8 | h |

| (Data from a study in healthy Korean volunteers after a single 20 mg oral dose of vardenafil) |

The elimination half-life of both vardenafil and N-Desethylvardenafil is approximately 4-5 hours.[2] Vardenafil and its metabolites are primarily excreted in the feces.[2][3]

Experimental Protocols

Quantification of N-Desethylvardenafil in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of vardenafil and N-Desethylvardenafil in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 0.25 mL aliquot of human plasma, add an internal standard (e.g., sildenafil).

-

Perform liquid-liquid extraction with 1 mL of ethyl acetate.

-

Vortex mix and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: Luna C18 (50 mm x 2.0 mm, 3 µm) or equivalent.

-

Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Mass Transitions:

-

N-Desethylvardenafil: m/z 460.9 → 151.2

-

Vardenafil: m/z 489.1 → 151.2

-

Internal Standard (Sildenafil): m/z 475.3 → 100.1

-

4. Method Validation:

-

The assay demonstrated linearity over a concentration range of 0.5-200 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes.[1]

-

Precision was reported with a coefficient of variation less than 13.6%, and accuracy was greater than 93.1%.[1]

Caption: Workflow for the LC-MS/MS quantification of N-Desethylvardenafil.

In Vitro PDE5 Inhibition Assay (General Protocol)

While a specific protocol for N-Desethylvardenafil is not detailed in the available literature, a general fluorescence polarization (FP) assay is commonly used to determine the IC50 of PDE5 inhibitors.

1. Reagents:

-

Purified recombinant human PDE5A1 enzyme.

-

Fluorescently labeled cGMP substrate (e.g., cGMP-FAM).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Binding agent (phosphate-binding nanoparticles).

-

N-Desethylvardenafil (test compound) and a known PDE5 inhibitor (positive control, e.g., vardenafil).

-

DMSO for compound dilution.

-

96-well microplate.

2. Procedure:

-

Prepare serial dilutions of N-Desethylvardenafil and the positive control in assay buffer.

-

Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.

-

Add the PDE5A1 enzyme solution to all wells except the negative control.

-

Incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

-

Incubate at 37°C.

-

Stop the reaction by adding the binding agent.

-

Read the fluorescence polarization on a microplate reader.

3. Data Analysis:

-

Calculate the percent inhibition for each concentration of N-Desethylvardenafil.

-

Fit the data to a dose-response curve to determine the IC50 value.

Synthesis and Availability

N-Desethylvardenafil is primarily formed through in vivo metabolism of vardenafil. For research purposes, it is available as a reference standard from various chemical suppliers. The synthesis of vardenafil itself involves a multi-step process, and the synthesis of N-Desethylvardenafil as a reference material would likely involve a similar synthetic route with modification of the final amidation step, using piperazine instead of N-ethylpiperazine.

Conclusion

N-Desethylvardenafil is a key metabolite of vardenafil that contributes to its overall pharmacological effect through the inhibition of PDE5. Its initial characterization has provided valuable insights into its potency and pharmacokinetic profile. The availability of validated analytical methods allows for its accurate quantification in biological matrices, which is essential for further clinical and preclinical research. Future studies could focus on a more precise determination of its PDE isoform selectivity and an in-depth investigation of its potential for further metabolism, such as glucuronidation. This knowledge will contribute to a more complete understanding of vardenafil's disposition and action in the body.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

N-Desethylvardenafil: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Desethylvardenafil, the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil.[1][2][3] Understanding the solubility of this compound is critical for researchers in various stages of drug development, from early discovery and formulation to preclinical and clinical studies. This document compiles available solubility data, outlines standard experimental protocols for its determination, and illustrates relevant biological pathways.

Physicochemical Properties

N-Desethylvardenafil is formed through the N-dealkylation of Vardenafil, a process primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[2][4] It retains a phosphodiesterase selectivity profile similar to its parent compound.[2]

| Property | Value | Source |

| IUPAC Name | 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][5][6]triazin-4-one | [5][7] |

| CAS Number | 448184-46-1 | [1][4][6] |

| Molecular Formula | C₂₁H₂₈N₆O₄S | [1][4][6] |

| Molecular Weight | 460.6 g/mol | [4][5] |

| Form | White to off-white crystalline solid | [1][4] |

Solubility Profile of N-Desethylvardenafil

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation possibilities. Below is a summary of the known solubility of N-Desethylvardenafil in various solvents.

2.1. Quantitative Solubility Data

The following table summarizes the quantitative solubility data available for N-Desethylvardenafil.

| Solvent System | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 30 |

| Ethanol | 30 |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 |

| Data sourced from Cayman Chemical product information sheet.[4] |

2.2. Qualitative Solubility Data

In addition to the quantitative data, N-Desethylvardenafil has been reported to be soluble in the following organic solvents:

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of N-Desethylvardenafil are not detailed in the available literature, standard methodologies are widely used in pharmaceutical sciences. The two primary types of solubility measurements are kinetic and thermodynamic.[8][9][10]

3.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[9]

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid N-Desethylvardenafil to a known volume of the desired organic solvent in a sealed vial. The excess solid is necessary to ensure a saturated solution is formed.[9]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[10]

-

Separation: Separate the undissolved solid from the solution. This is typically achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE) that does not absorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of N-Desethylvardenafil in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility.

3.2. Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in a strong organic solvent like DMSO.[8][10]

Objective: To determine the concentration at which a compound precipitates when a concentrated stock solution (in an organic solvent) is added to an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of N-Desethylvardenafil in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).

-

Precipitation Detection: Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). The formation of a precipitate is detected by nephelometry (light scattering) or UV-Vis spectroscopy by measuring the absorbance at a specific wavelength.[8]

-

Solubility Determination: The kinetic solubility is defined as the concentration in the well just before precipitation is observed.

The following diagram illustrates a general workflow for determining kinetic solubility.

Relevant Biological Pathways

4.1. Metabolic Pathway of Vardenafil

N-Desethylvardenafil is the major circulating and pharmacologically active metabolite of Vardenafil.[2][3] Its formation is a key step in the metabolism of the parent drug.

4.2. PDE5 Inhibition Signaling Pathway

Like its parent compound, N-Desethylvardenafil acts as a potent inhibitor of phosphodiesterase type 5 (PDE5).[2] This enzyme is responsible for degrading cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, N-Desethylvardenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][11]

References

- 1. usbio.net [usbio.net]

- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. N-Desethylvardenafil | C21H28N6O4S | CID 135565210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vardenafil-N-desethyl | CAS 448184-46-1 | LGC Standards [lgcstandards.com]

- 7. Vardenafil-N-desethyl | CAS 448184-46-1 | LGC Standards [lgcstandards.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. scispace.com [scispace.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Metabolomic profiling of liver tissues after acute administration of vardenafil in rats - PMC [pmc.ncbi.nlm.nih.gov]

N-Desethylvardenafil: A Technical Whitepaper on its Pharmacological Profile and Potential Therapeutic Contributions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethylvardenafil is the principal active metabolite of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for erectile dysfunction. This technical guide provides a comprehensive overview of the current scientific understanding of N-Desethylvardenafil, focusing on its pharmacological properties, pharmacokinetic profile, and its contribution to the therapeutic effects of its parent compound. While direct therapeutic applications of N-Desethylvardenafil as a standalone agent have not been extensively investigated, this document synthesizes the available preclinical and clinical data to offer insights for researchers and professionals in drug development. All quantitative data are presented in structured tables, and key physiological and experimental processes are visualized through detailed diagrams.

Introduction

Vardenafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, is an established therapeutic for the treatment of erectile dysfunction.[1][2] Upon administration, vardenafil is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, into several metabolites.[3][4] The most significant of these is N-Desethylvardenafil, also known as M1, which is formed through the desethylation of the piperazine moiety of vardenafil.[1][3][5] N-Desethylvardenafil is not an inert byproduct; it is an active metabolite that exhibits a pharmacological profile similar to its parent compound and contributes to the overall therapeutic effect.[3][5] This whitepaper will delve into the known characteristics of N-Desethylvardenafil, providing a technical resource for the scientific community.

Pharmacological Profile

The primary mechanism of action for N-Desethylvardenafil, like vardenafil, is the inhibition of PDE5.[5] PDE5 is the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[5] By inhibiting PDE5, N-Desethylvardenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[5]

In Vitro Potency

N-Desethylvardenafil has been demonstrated to be a potent inhibitor of PDE5 in in vitro assays.[3][5] While it is less potent than its parent compound, its inhibitory activity is significant.

| Compound | In Vitro PDE5 Inhibitory Potency (Relative to Vardenafil) |

| Vardenafil | 100% |

| N-Desethylvardenafil | 28%[3][5] |

Pharmacokinetic Profile

The pharmacokinetic properties of N-Desethylvardenafil are crucial to understanding its contribution to the overall activity of vardenafil.

Absorption and Metabolism

N-Desethylvardenafil is formed from the metabolism of vardenafil by hepatic enzymes, predominantly CYP3A4.[1][3]

Plasma Concentration and Half-Life

Following oral administration of vardenafil, N-Desethylvardenafil is the major circulating metabolite.[3][5]

| Parameter | Value |

| Plasma Concentration (relative to Vardenafil) | Approximately 26%[3][5] |

| Terminal Half-Life | Approximately 4-5 hours[1][3] |

| Protein Binding | Approximately 95%[3] |

Contribution to Pharmacological Activity

Based on its plasma concentration and in vitro potency, N-Desethylvardenafil is estimated to contribute approximately 7% of the total pharmacological activity of vardenafil.[3][6]

Experimental Protocols

The characterization of N-Desethylvardenafil has been achieved through various experimental methodologies.

In Vitro PDE5 Inhibition Assay

Objective: To determine the inhibitory potency of N-Desethylvardenafil on the PDE5 enzyme.

Methodology:

-

Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).

-

Substrate: Radiolabeled cGMP ([³H]cGMP) is used as the substrate.

-

Assay Buffer: A buffer solution containing Tris-HCl, MgCl₂, and other necessary cofactors is prepared.

-

Incubation: Various concentrations of N-Desethylvardenafil are incubated with the PDE5 enzyme and [³H]cGMP at 37°C for a defined period.

-

Termination: The reaction is terminated by the addition of a stop solution, often containing a nonspecific phosphodiesterase inhibitor like IBMX.

-

Separation: The product of the enzymatic reaction, [³H]5'-GMP, is separated from the unreacted [³H]cGMP using techniques such as anion-exchange chromatography or scintillation proximity assay.

-

Quantification: The amount of [³H]5'-GMP is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Studies in Humans

Objective: To determine the plasma concentration and other pharmacokinetic parameters of N-Desethylvardenafil following oral administration of vardenafil.

Methodology:

-

Study Design: A clinical trial is conducted with healthy human volunteers. The study is typically a randomized, single-dose or multiple-dose, crossover or parallel-group design.

-

Drug Administration: A specified dose of vardenafil is administered orally to the subjects.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

-

Plasma Separation: Plasma is separated from the whole blood by centrifugation.

-

Sample Analysis: The concentrations of both vardenafil and N-Desethylvardenafil in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (terminal half-life).

Signaling Pathways and Metabolic Workflow

The following diagrams illustrate the key pathways involving N-Desethylvardenafil.

Figure 1: Mechanism of action of N-Desethylvardenafil via PDE5 inhibition.

Figure 2: Metabolic pathway of Vardenafil to N-Desethylvardenafil.

Potential Therapeutic Effects and Future Directions

Currently, there is a lack of dedicated research into the therapeutic effects of N-Desethylvardenafil as an independent pharmacological agent. Its known effects are intrinsically linked to its role as a metabolite of vardenafil in the treatment of erectile dysfunction.

The data suggests that N-Desethylvardenafil's contribution to the overall efficacy of vardenafil is modest but present. Future research could explore several avenues:

-

Independent Pharmacological Characterization: Comprehensive in vitro and in vivo studies could be conducted to fully characterize the pharmacological and toxicological profile of N-Desethylvardenafil.

-

Exploration of Other Therapeutic Areas: Given that PDE5 inhibitors are being investigated for other conditions such as pulmonary arterial hypertension and benign prostatic hyperplasia, the specific effects of N-Desethylvardenafil in these contexts could be a subject of future research.

-

Drug Development: A deeper understanding of the structure-activity relationship of vardenafil and its metabolites could inform the design of novel PDE5 inhibitors with optimized pharmacokinetic and pharmacodynamic properties.

Conclusion

N-Desethylvardenafil is the primary active metabolite of vardenafil, contributing to its overall therapeutic effect through the inhibition of PDE5. While its independent therapeutic potential remains largely unexplored, its well-characterized pharmacokinetic and pharmacodynamic profiles provide a valuable case study in drug metabolism and active metabolite contribution. The information presented in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of PDE5 inhibitors and the broader field of drug metabolism. Further investigation is warranted to fully elucidate the potential of N-Desethylvardenafil and to leverage this knowledge in the development of future therapeutics.

References

N-Desethylvardenafil: A Comprehensive Technical Guide to a Vardenafil Impurity and Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-desethylvardenafil, a significant process-related impurity and the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. This document outlines the chemical properties, potential synthetic pathways leading to its formation as an impurity, and detailed analytical methodologies for its detection, quantification, and characterization. Furthermore, it delves into the pharmacological context of N-desethylvardenafil, including its interaction with the PDE5 signaling pathway and its comparative potency to the parent drug, vardenafil. The guide is intended to be a comprehensive resource for researchers, analytical scientists, and drug development professionals working with vardenafil and related compounds.

Introduction

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, vardenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. N-desethylvardenafil is a known impurity that can arise during the synthesis of vardenafil. It is also the major circulating metabolite of vardenafil, formed by N-dealkylation in the liver, primarily by cytochrome P450 (CYP) enzymes 3A4 and 3A5.[3][4] Understanding the profile of this compound is therefore essential for quality control and pharmacological assessment.

Chemical and Physical Properties

N-desethylvardenafil is structurally similar to vardenafil, differing only by the absence of the N-ethyl group on the piperazine moiety. This structural similarity results in comparable physicochemical properties, which can present challenges in chromatographic separation.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][3][5][6]triazin-4(1H)-one | |

| CAS Number | 448184-46-1 | [7] |

| Molecular Formula | C21H28N6O4S | [7] |

| Molecular Weight | 460.55 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

Synthesis of N-Desethylvardenafil as a Vardenafil Impurity

The synthesis of vardenafil typically involves the reaction of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][3][5][6]triazin-4-one with a chlorosulfonating agent, followed by condensation with N-ethylpiperazine.[9][10] The formation of N-desethylvardenafil as an impurity can occur if the N-ethylpiperazine starting material is contaminated with piperazine, or if a side reaction leading to de-ethylation occurs. A plausible synthetic route for the formation of N-desethylvardenafil as an impurity is outlined below.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of N-Desethylvardenafil

This protocol is a generalized procedure based on the known synthesis of vardenafil and its analogs.[11][12]

-

Chlorosulfonation:

-

Dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][3][5][6]triazin-4-one in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution to 0-5 °C.

-

Slowly add chlorosulfonic acid, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the resulting sulfonyl chloride intermediate with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Sulfonamide Formation:

-

Dissolve the crude sulfonyl chloride intermediate in a suitable aprotic solvent (e.g., dichloromethane).

-

In a separate flask, dissolve piperazine in the same solvent.

-

Slowly add the sulfonyl chloride solution to the piperazine solution at room temperature.

-

Heat the reaction mixture to reflux and monitor for completion using TLC or HPLC (typically 4-6 hours).

-

Cool the reaction mixture and filter to remove any precipitated salts.

-

Wash the filtrate with water to remove excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-desethylvardenafil.

-

Purify the crude product by column chromatography on silica gel.

-

Analytical Methodologies

Accurate and robust analytical methods are crucial for the detection and quantification of N-desethylvardenafil in vardenafil API and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Quantitative Data Presentation

The following table summarizes the performance parameters of various analytical methods for the quantification of N-desethylvardenafil.

| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |

| Linearity Range | 0.05 - 1.5 µg/mL | 0.5 - 200 ng/mL | [13][14] |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 | [13][14] |

| Limit of Detection (LOD) | ~0.017% | 0.2 ng/mL | [15][16] |

| Limit of Quantification (LOQ) | ~0.05% | 0.5 ng/mL | [14][15] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 93.1% - 113.6% | [14][17] |

| Precision (% RSD) | < 2.0% | < 13.6% | [14][17] |

Experimental Protocols

This protocol is a representative method for the analysis of vardenafil and its related substances.[13][18]

-

Chromatographic System: HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Ammonium acetate buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 10-90% B

-

10-15 min: 90% B

-

15-16 min: 90-10% B

-

16-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the vardenafil sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

This protocol is adapted from a validated method for the determination of vardenafil and N-desethylvardenafil in human plasma.[14][16]

-

Chromatographic System: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: C18, 50 mm x 2.0 mm, 3 µm particle size.

-

Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Transitions (SRM):

-

Vardenafil: m/z 489.1 → 151.2

-

N-Desethylvardenafil: m/z 460.9 → 151.2

-

Internal Standard (Sildenafil): m/z 475.3 → 100.1

-

-

Sample Preparation (Plasma):

-

To 250 µL of plasma, add the internal standard.

-

Perform liquid-liquid extraction with 1 mL of ethyl acetate.

-

Vortex and centrifuge.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase and inject.

-

Characterization Techniques

Mass spectrometry is a powerful tool for the identification and structural elucidation of impurities. The fragmentation pattern of N-desethylvardenafil is similar to that of vardenafil, with characteristic fragments observed.[19][20]

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for the definitive structural confirmation of N-desethylvardenafil. The absence of signals corresponding to the N-ethyl group in the ¹H NMR spectrum, and the corresponding changes in the ¹³C NMR spectrum, would confirm the identity of the impurity.

Pharmacological Significance

Vardenafil Signaling Pathway

Vardenafil and N-desethylvardenafil exert their pharmacological effects by inhibiting PDE5. The signaling pathway is initiated by sexual stimulation, which leads to the release of nitric oxide (NO).[21][22] NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to a decrease in intracellular calcium levels and smooth muscle relaxation in the corpus cavernosum, resulting in an erection.[23][24] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.

Comparative Pharmacology

N-desethylvardenafil is not merely an inert impurity; it is an active metabolite that contributes to the overall pharmacological effect of vardenafil. However, its potency for PDE5 inhibition is lower than that of the parent drug.

| Compound | PDE5 IC50 | Potency Relative to Vardenafil | Reference(s) |

| Vardenafil | ~0.7 nM | - | [25][26] |

| N-Desethylvardenafil | ~19.6 nM (estimated based on 28% potency) | ~28% | [4] |

Conclusion

N-desethylvardenafil is a critical compound to consider in the development and analysis of vardenafil. As both a process-related impurity and an active metabolite, its presence and concentration must be carefully controlled and monitored. This technical guide has provided a comprehensive overview of its synthesis, analytical determination, and pharmacological relevance. The detailed protocols and compiled data serve as a valuable resource for ensuring the quality, safety, and efficacy of vardenafil-containing products. Further research into the specific toxicological profile of N-desethylvardenafil may be beneficial for a complete risk assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

- 9. WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids - Google Patents [patents.google.com]

- 10. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets [journal11.magtechjournal.com]

- 14. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]

- 16. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. ijper.org [ijper.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 23. Vardenafil, or Levitra: Uses and risks [medicalnewstoday.com]